![molecular formula C7H17ClN2O B1398381 N-(tert-Butyl)-2-(methylamino)acetamide hydrochloride CAS No. 1220037-24-0](/img/structure/B1398381.png)
N-(tert-Butyl)-2-(methylamino)acetamide hydrochloride
Overview
Description
N-(tert-Butyl)-2-(methylamino)acetamide hydrochloride, also known as TBMA-HCl, is an anionic amphiphile used in a variety of laboratory applications. TBMA-HCl is a small molecule that is able to form micelles in aqueous solutions, making it a promising tool for drug delivery, biocatalysis, and other applications. TBMA-HCl has been extensively studied for its biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Scientific Research Applications
Synthesis and Chemical Properties
Enantiopure Alkylpipecolic Acid Hydrochlorides Synthesis : Swarbrick, Gosselin, and Lubell (1999) reported the synthesis of enantiopure 6-alkylpipecolic acid hydrochlorides. They explored the influence of the 6-position substituent, such as the tert-butyl group, on the equilibrium and energy barrier for isomerization of amide N-terminal to pipecolate (Swarbrick, Gosselin, & Lubell, 1999).
Amidation Reactions : Xie, Song, Yang, Xiang, and Li (2013) described a copper-catalyzed amidation of acids using formamides. This method, which includes tert-butyl hydroperoxide as an oxidant, is highly compatible with various acids, demonstrating the potential utility of tert-butyl-based compounds in amidation reactions (Xie et al., 2013).
Biological Applications
Carrier Species for Biologically Active Agents : Gwon (2001) synthesized water-soluble poly(aminoaryloxy-methylamino phosphazene) as a carrier species for biologically active agents. This study highlights the importance of methylamino groups in creating polymeric carriers for bioactive compounds (Gwon, 2001).
Photocatalytic Degradation Studies : Sakkas et al. (2007) investigated the photocatalytic transformation of salbutamol, which contains a tert-butylamino group, using titanium dioxide. This research offers insights into the degradation pathways of compounds containing tert-butylamino structures (Sakkas et al., 2007).
Environmental and Pharmacological Considerations
Metabolism of Chloroacetamide Herbicides : Coleman, Linderman, Hodgson, and Rose (2000) studied the metabolism of chloroacetamide herbicides, including compounds with tert-butyl groups, in human and rat liver microsomes. This research provides important insights into the metabolic pathways of tert-butyl containing compounds in environmental and pharmacological contexts (Coleman et al., 2000).
Biodegradation of Herbicides : Wang, Zhou, Li, Dong, Hou, Huang, and Cui (2015) described the involvement of the cytochrome P450 system in the biodegradation of acetochlor, a herbicide containing tert-butyl groups. This study is significant in understanding the environmental degradation of tert-butyl-based herbicides (Wang et al., 2015).
properties
IUPAC Name |
N-tert-butyl-2-(methylamino)acetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.ClH/c1-7(2,3)9-6(10)5-8-4;/h8H,5H2,1-4H3,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWATROUZYJYJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CNC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-Butyl)-2-(methylamino)acetamide hydrochloride | |
CAS RN |
1220037-24-0 | |
Record name | Acetamide, N-(1,1-dimethylethyl)-2-(methylamino)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220037-24-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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